molecular formula C6H6O2 B142630 Catechol-13C6 CAS No. 115881-16-8

Catechol-13C6

Cat. No.: B142630
CAS No.: 115881-16-8
M. Wt: 116.067 g/mol
InChI Key: YCIMNLLNPGFGHC-IDEBNGHGSA-N
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Description

Catechol-13C6 is a compound that features a cyclohexane ring with two hydroxyl groups and six carbon atoms labeled with the isotope carbon-13. This isotopically labeled compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Catechol-13C6 typically involves the introduction of carbon-13 isotopes into the cyclohexane ring. One common method is through the substitution of hydrogen atoms on the cyclohexane ring with carbon-13 labeled hydroxyl groups. This can be achieved through various reactions such as oxidation, acylation, or chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Catechol-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,2-dione, while reduction can produce cyclohexane-1,2-diol.

Scientific Research Applications

Catechol-13C6 is used in a variety of scientific research applications, including:

    Chemistry: As a labeled compound, it is used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: It is used in metabolic studies to trace biochemical pathways.

    Medicine: The compound can be used in drug development and pharmacokinetic studies.

    Industry: It is used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism by which Catechol-13C6 exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The carbon-13 labeling allows for detailed tracking and analysis of these interactions using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diol: Similar structure but without carbon-13 labeling.

    Cyclohexane-1,3,5-triol: Contains three hydroxyl groups instead of two.

    Cyclohexane-1,2,3,4,5,6-hexaol: Contains six hydroxyl groups.

Uniqueness

The uniqueness of Catechol-13C6 lies in its carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. This labeling allows researchers to gain detailed insights into molecular structures and dynamics that are not possible with non-labeled compounds .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMNLLNPGFGHC-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.067 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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